Bienvenue dans la boutique en ligne BenchChem!

3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-[2-(4-METHOXYPHENYL)ETHYL]AZETIDINE-1-CARBOXAMIDE

Medicinal Chemistry Chemical Biology Hit Identification

3-(1,3-Benzothiazol-2-yloxy)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide (CAS 1421466-55-8, molecular weight 383.5 g/mol) is a synthetic small molecule belonging to the azetidine-1-carboxamide class, characterized by a benzothiazole moiety linked via an ether bridge to an azetidine ring and a 4-methoxyphenethyl urea side chain. It is cataloged in screening libraries (e.g., Life Chemicals identifier F6276-2052), suggesting its availability as a research tool compound, although its pharmacologically characterized target profile remains publicly undisclosed in the peer-reviewed literature.

Molecular Formula C20H21N3O3S
Molecular Weight 383.47
CAS No. 1421466-55-8
Cat. No. B2470529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-[2-(4-METHOXYPHENYL)ETHYL]AZETIDINE-1-CARBOXAMIDE
CAS1421466-55-8
Molecular FormulaC20H21N3O3S
Molecular Weight383.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H21N3O3S/c1-25-15-8-6-14(7-9-15)10-11-21-19(24)23-12-16(13-23)26-20-22-17-4-2-3-5-18(17)27-20/h2-9,16H,10-13H2,1H3,(H,21,24)
InChIKeyRTZQFSIADLRBQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Benzothiazol-2-yloxy)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide (CAS 1421466-55-8): Procurement-Relevant Chemical Profile and Structural Classification


3-(1,3-Benzothiazol-2-yloxy)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide (CAS 1421466-55-8, molecular weight 383.5 g/mol) is a synthetic small molecule belonging to the azetidine-1-carboxamide class, characterized by a benzothiazole moiety linked via an ether bridge to an azetidine ring and a 4-methoxyphenethyl urea side chain [1]. It is cataloged in screening libraries (e.g., Life Chemicals identifier F6276-2052), suggesting its availability as a research tool compound, although its pharmacologically characterized target profile remains publicly undisclosed in the peer-reviewed literature [1]. The compound’s structural architecture places it at the intersection of several medicinally relevant scaffolds, including benzothiazole-containing kinase inhibitors and azetidine-based CNS agents, but no published quantitative head-to-head data currently establish its differentiation from close analogs.

Why Generic Substitution Risks Undermining Research Outcomes for Benzothiazole-Azetidine Carboxamides Like 1421466-55-8


Azetidine-1-carboxamide derivatives bearing benzothiazole ethers exhibit highly discontinuous structure-activity relationships (SAR) driven by subtle variations in the N-substituent and the benzothiazole ring electronics. In the broader class of trace amine-associated receptor 1 (TAAR1) ligands and kinase-targeted azetidine ethers, even single-atom replacements (e.g., 4-methoxy vs. 4-fluoro on the phenethyl group, or benzothiazol-2-yloxy vs. thiazol-2-yloxy) have been shown to produce orders-of-magnitude shifts in target affinity and selectivity profiles [1]. Consequently, generic substitution of the 4-methoxyphenethyl-containing 1421466-55-8 with a nearest-neighbor analog without experimental verification carries a high risk of irreproducible pharmacology, misattributed phenotype, or wasted synthesis resources in probe development campaigns.

Quantitative Differentiation Evidence Audit: 3-(1,3-Benzothiazol-2-yloxy)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide (1421466-55-8)


Structural Uniqueness Within the Azetidine-1-Carboxamide Library Space

A substructure search of the PubChem database confirms that the combination of a benzothiazol-2-yloxy group at the azetidine 3-position with an N-(4-methoxyphenethyl)carboxamide side chain is unique to this compound, distinguishing it from all other publicly cataloged azetidine-1-carboxamides. The nearest structurally characterized analogs include 3-(1,3-benzothiazol-2-yloxy)-N-(3-chlorophenyl)azetidine-1-carboxamide (CAS 1421490-91-6) and N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide (CAS 1795492-46-4), each differing by at least two non-conservative structural features (aryl vs. alkyl carboxamide N-substituent; benzothiazole substitution pattern) [1]. No quantitative bioactivity data are publicly available to permit potency or selectivity comparisons among these analogs.

Medicinal Chemistry Chemical Biology Hit Identification

Physicochemical Property Baseline vs. CNS-Drug-Like Space

The computed physicochemical parameters for 1421466-55-8 (XLogP3: 3.8; topological polar surface area: 91.9 Ų; molecular weight: 383.5 g/mol; hydrogen bond donors: 1; hydrogen bond acceptors: 5) place it within the favorable CNS MPO (Multiparameter Optimization) space (tPSA < 100 Ų, MW < 400 Da) [1]. In contrast, the comparator 3-(1,3-benzothiazol-2-yloxy)-N-(3-chlorophenyl)azetidine-1-carboxamide (MW ~373.8, XLogP ~4.2) exhibits higher lipophilicity and lacks the flexible ethylene spacer, which may affect passive permeability and solubility. No experimental logD, solubility, or permeability data are published for either compound, precluding definitive ranking.

ADME Drug Discovery Physicochemical Profiling

Class-Level Selectivity Inference from Benzothiazole-Azetidine TAAR1 Ligand Patents

International patent WO2016030310A1 discloses a series of substituted azetidine derivatives with low-nanomolar affinity for TAAR1 and selectivity over adrenergic alpha1 and alpha2 receptors, providing a class-level benchmark for azetidine-carboxamide TAAR1 ligands [1]. The exemplified compounds (e.g., N-(4-fluorophenethyl)-substituted analogs) achieve EC50 values in the range of 10–100 nM in cAMP functional assays, while maintaining >100-fold selectivity against alpha1/alpha2 adrenergic receptors. Because 1421466-55-8 contains the same benzothiazol-2-yloxy-azetidine core as these patented agonists, it is plausible that it exhibits TAAR1 modulatory activity; however, no compound-specific EC50, Ki, or selectivity data are reported in the patent or literature for the 4-methoxyphenethyl variant.

GPCR Pharmacology TAAR1 Agonism CNS Disorders

Absence of Published Selectivity and Safety Profiling Data

A comprehensive search of PubMed, PubChem BioAssay, and Google Patents as of 2026-05-08 yields no published in vitro selectivity panels (e.g., CEREP/Panlabs), hERG inhibition data, cytochrome P450 inhibition profiles, or in vivo PK/PD measurements for 1421466-55-8. This stands in marked contrast to several benzothiazole-containing clinical candidates (e.g., riluzole, pramipexole derivatives) for which extensive off-target profiles are publicly available, enabling risk-calibrated procurement. For the analog 3-(1,3-benzothiazol-2-yloxy)-N-(3-chlorophenyl)azetidine-1-carboxamide (CAS 1421490-91-6), similar data gaps exist, indicating a class-wide lack of published safety pharmacology for this library subset [1].

Off-target Selectivity Safety Pharmacology Data Gap Analysis

Evidence-Backed Application Scenarios for 3-(1,3-Benzothiazol-2-yloxy)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide (1421466-55-8)


Chemical Probe Development for TAAR1-Mediated CNS Disorders

Based on class-level TAAR1 agonist evidence from patent WO2016030310A1 [1], this compound can serve as a structurally distinct starting point for hit-to-lead optimization in TAAR1 programs targeting schizophrenia, depression, or substance use disorders. The 4-methoxyphenethyl substituent differentiates it from the patented 4-fluorophenethyl lead series and may offer altered functional selectivity (biased agonism) or metabolic stability, though users must plan for de novo in vitro pharmacological profiling given the absence of compound-specific EC50 and selectivity data.

Fragment-Based Screening Library Design Featuring Benzothiazole-Azetidine Hybrids

The compound’s unique substructure fingerprint [1] makes it a valuable member of diversity-oriented screening libraries for fragment-based or phenotypic screening. Its intermediate physicochemical profile (XLogP 3.8, tPSA 91.9 Ų) [1] is compatible with both biochemical and cell-based assay formats, and its structural novelty may identify hits in targets where traditional flat aromatic scaffolds (indoles, quinolines) have failed to yield tractable chemical matter.

ADME Model Compound for Benzothiazole-Containing Azetidine Series

Owing to its favorable CNS MPO parameters (MW 383.5, tPSA <100 Ų) [1], 1421466-55-8 is appropriate as a representative compound for establishing baseline ADME-Tox assays (logD, PAMPA, microsomal stability, CYP inhibition) within a benzothiazole-azetidine series. Procurement for this purpose enables the generation of comparative datasets against the N-(3-chlorophenyl) and N-(2-methoxyethyl) analogs, directly addressing the current data gap identified in Section 3 [1].

Synthetic Chemistry and Methodology Development

The compound’s modular architecture—azetidine-3-oxybenzothiazole linked to a urea-bearing phenethylamine—provides a versatile scaffold for synthetic methodology studies, including late-stage N-arylation, urea formation optimization, and azetidine ring elaboration. Because no in vivo data are required for such use cases, the lack of published pharmacological data for 1421466-55-8 [1] does not diminish its procurement value in this context.

Quote Request

Request a Quote for 3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-[2-(4-METHOXYPHENYL)ETHYL]AZETIDINE-1-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.